molecular formula C18H17ClN2O3 B2488437 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone CAS No. 352679-40-4

1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B2488437
CAS No.: 352679-40-4
M. Wt: 344.8
InChI Key: UUQMXHZCDBSSJO-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a benzodioxole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone typically involves the reaction of 1,3-benzodioxole with 4-(4-chlorophenyl)piperazine under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which is then characterized by techniques such as NMR, IR, and LCMS .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis suggests a scalable and efficient approach that could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzodioxole ring and a piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMXHZCDBSSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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